Adenosine, N-(2,3-dihydroxy-3-methylbutyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

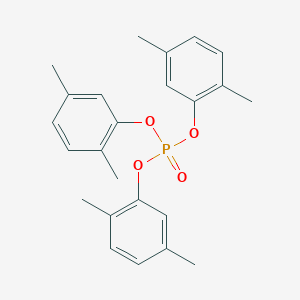

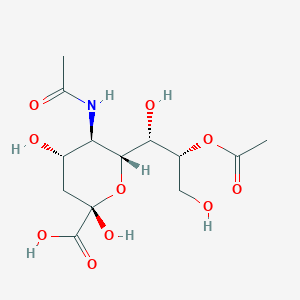

Adenosine, N-(2,3-dihydroxy-3-methylbutyl)-, also known as AdoMet or S-Adenosylmethionine, is an important molecule in biochemical processes. It is a co-substrate involved in methyl transfer reactions, which are essential for the regulation of gene expression, protein function, and metabolism. AdoMet is synthesized in cells from methionine and ATP, and it is involved in a variety of physiological and pathological processes.

Wirkmechanismus

Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- acts as a methyl group donor in numerous biochemical reactions. It transfers its methyl group to various substrates, including DNA, RNA, proteins, and lipids. This methylation process can affect the structure and function of these molecules, leading to changes in gene expression, protein activity, and cellular metabolism.

Biochemische Und Physiologische Effekte

Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has a wide range of biochemical and physiological effects. It is involved in the regulation of gene expression, protein function, and metabolism. Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has been shown to play a role in the development of cancer, neurodegenerative diseases, and liver disorders. It is also involved in the regulation of mood, and it has been used as a treatment for depression.

Vorteile Und Einschränkungen Für Laborexperimente

Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is a valuable tool in laboratory experiments due to its involvement in numerous biochemical pathways. It is used as a substrate in enzymatic assays, as a cofactor for methyltransferases, and as a modulator of gene expression. However, Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is sensitive to oxidation and degradation, which can affect its stability and activity. Additionally, Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- can be expensive and difficult to obtain in large quantities.

Zukünftige Richtungen

There are numerous future directions for research on Adenosine, N-(2,3-dihydroxy-3-methylbutyl)-. One area of interest is the role of Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- in epigenetic regulation, which involves the modification of gene expression without changes to the DNA sequence. Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has also been shown to play a role in the regulation of mitochondrial function, and research in this area may lead to new treatments for mitochondrial disorders. Additionally, Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has been shown to have anti-inflammatory and antioxidant properties, and it may have potential as a therapeutic agent for various diseases.

Synthesemethoden

Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is synthesized in cells from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). This reaction produces Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- and pyrophosphate. The synthesis of Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is regulated by the availability of methionine and ATP, and it is influenced by various factors such as diet, stress, and disease.

Wissenschaftliche Forschungsanwendungen

Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is a valuable tool in scientific research due to its involvement in numerous biochemical pathways. It is used as a substrate in enzymatic assays, as a cofactor for methyltransferases, and as a modulator of gene expression. Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has been extensively studied in the fields of cancer, neurodegenerative diseases, and liver disorders.

Eigenschaften

CAS-Nummer |

17179-59-8 |

|---|---|

Produktname |

Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- |

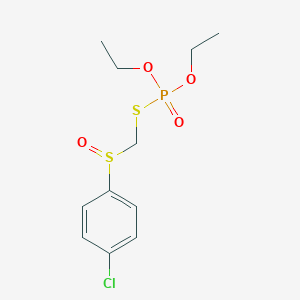

Molekularformel |

C15H23N5O6 |

Molekulargewicht |

369.37 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-[6-[(2,3-dihydroxy-3-methylbutyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H23N5O6/c1-15(2,25)8(22)3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)26-14/h5-8,10-11,14,21-25H,3-4H2,1-2H3,(H,16,17,18)/t7-,8?,10-,11-,14-/m1/s1 |

InChI-Schlüssel |

ZDGBZZJKVZAYIV-SUDWGGGTSA-N |

Isomerische SMILES |

CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES |

CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)O |

Kanonische SMILES |

CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)O |

Synonyme |

N-(2,3-Dihydroxy-3-methylbutyl)adenosine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)